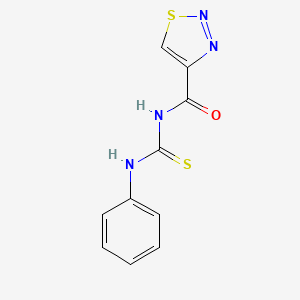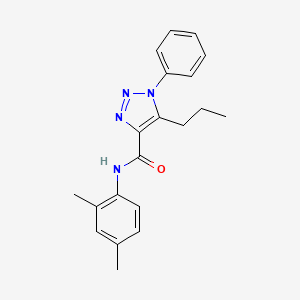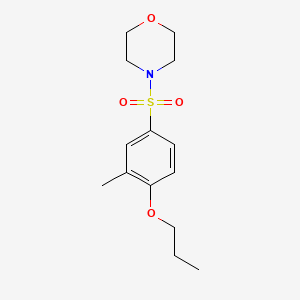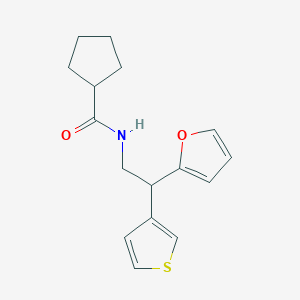![molecular formula C19H12N2O B2472522 11-Methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-on CAS No. 19591-15-2](/img/structure/B2472522.png)
11-Methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one: is a complex heterocyclic compound with the molecular formula C19H12N2O and a molecular weight of 284.32 g/mol
Wissenschaftliche Forschungsanwendungen
11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one typically involves the fusion of benzimidazole and isoquinoline moieties. One of the common synthetic routes includes the use of metal reagents or catalysts to facilitate the formation of the heterocyclic structure . The reaction conditions often require high temperatures and specific solvents to ensure the proper formation of the compound.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of such complex heterocycles generally involves scalable processes that can be adapted from laboratory-scale reactions. These methods prioritize cost-effectiveness, product selectivity, and purity, often incorporating green chemistry principles to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Wirkmechanismus
The mechanism of action of 11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an aryl hydrocarbon receptor (AhR) agonist, binding to the receptor and inducing its nuclear translocation. This interaction can lead to the modulation of gene expression and various cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-oxo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinoline-11-carbonitrile
- 2-(2-iodo-benzylidene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one
- 10-chloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one
Uniqueness
11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
6-methyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O/c1-11-8-9-16-15(10-11)20-18-13-6-2-4-12-5-3-7-14(17(12)13)19(22)21(16)18/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJNQOWYQBLHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=N2)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987299 |
Source


|
| Record name | 11-Methyl-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67920-93-8 |
Source


|
| Record name | 11-Methyl-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2472442.png)

![methyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2472444.png)



![N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide](/img/structure/B2472450.png)


![2-(4-chlorophenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2472456.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2472461.png)

